Senexin B Senexin B Cyclin-dependent Kinase 8/19 Inhibitor BCD 115 is an orally bioavailable inhibitor of cyclin dependent kinases 8 and 19 (CDK8/19), with potential antineoplastic and chemoprotective activities. Upon oral administration, CDK8/19 inhibitor BCD 115 binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells. CDKs are serine/threonine kinases involved in the regulation of the cell cycle and may be overexpressed in certain cancer cell types. CDK8 plays a key role in transcription regulation and is an important oncogenic driver in a variety of cancer cell types.
Brand Name: Vulcanchem
CAS No.: 1449228-40-3
VCID: VC0542985
InChI: InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)
SMILES: CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
Molecular Formula: C27H26N6O
Molecular Weight: 450.5 g/mol

Senexin B

CAS No.: 1449228-40-3

Cat. No.: VC0542985

Molecular Formula: C27H26N6O

Molecular Weight: 450.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Senexin B - 1449228-40-3

Specification

CAS No. 1449228-40-3
Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
IUPAC Name 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile
Standard InChI InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)
Standard InChI Key VNADJTWHOAMTLY-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
Appearance Solid powder

Introduction

Senexin B, also known as BCD-115, is a small molecule drug that functions as a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). It has been investigated for its potential antineoplastic and chemoprotective activities. The compound is orally bioavailable and has shown promise in preclinical and early clinical trials for treating various cancers, particularly in combination with other therapies.

Mechanism of Action

Senexin B works by inhibiting the activity of CDK8 and CDK19, which are serine/threonine kinases involved in the regulation of the cell cycle and transcription. CDK8 plays a crucial role in transcription regulation and is often overexpressed in cancer cells, making it an important oncogenic driver in various cancer types . By inhibiting CDK8/19, Senexin B prevents the activation of oncogenic signaling pathways and blocks the transcription of tumor-promoting genes, thereby inhibiting the proliferation of cancer cells that overexpress these kinases .

Synergistic Effects with Other Therapies

Senexin B has shown synergistic interactions with certain cancer therapies. For instance, it enhances the effects of lapatinib and trastuzumab in HER2-positive breast cancer cells. Transcriptomic analysis revealed that Senexin B can reverse lapatinib-induced changes in gene expression and enhance the up-regulation of certain genes, potentially reducing resistance to HER2-targeting drugs .

Effects in Breast Cancer Models

Senexin B has demonstrated efficacy in reducing tumor growth in ER-positive breast cancer xenografts when used in combination with fulvestrant . Additionally, it has shown tumor growth inhibition in MCF-7 mouse xenograft models .

Clinical Trials

Senexin B has entered clinical trials for advanced ER-positive breast cancer, where it was well-tolerated but found to be metabolically labile in humans . Despite this, it resulted in the stabilization of metastases in treated patients.

In Vitro Potency of Senexin B

CompoundR1XLanthascreen IC50 (nM)293-NFκB-Luc IC50 (nM)MV4-11-Luc IC50 (nM)
Senexin BNC11 ± 3110 ± 15232 ± 42

Comparison with Other Senexin Derivatives

CompoundCore StructureLanthascreen IC50 (nM)
Senexin B (Quinazoline)Quinazoline11 ± 3
Quinoline Derivative (20a)Quinoline3.6 ± 1

The quinoline derivative of Senexin B shows improved CDK8 inhibitory activity compared to the quinazoline version .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator